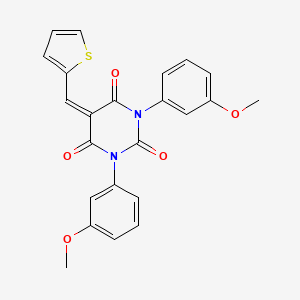
1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione" is a heterocyclic molecule that appears to be related to a family of compounds with potential applications in materials science and biological activity. Although the specific compound is not directly mentioned in the provided papers, the related structures and functionalities suggest its relevance in the synthesis of heterocycles and potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves the use of synthon intermediates that can efficiently undergo cyclocondensation with various heteronucleophiles to form heterocyclic structures . For instance, the use of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a three-carbon synthon has been demonstrated to yield a variety of five and six-membered heterocycles . Similarly, the synthesis of 3,4-bis[(methoxycarbonyl)methyl]thiophene and its derivatives indicates the potential for creating new conducting polymers, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques such as IR, NMR, HRMS, and single-crystal X-ray diffraction . For example, the crystal structure of 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione reveals intermolecular weak hydrogen bonds and π-π stacking interactions, which could be indicative of the structural properties of the compound of interest .
Chemical Reactions Analysis
The reactivity of related compounds suggests that the compound may undergo selective oxidation reactions. For instance, bis(p-methoxyphenyl) telluroxide has been used as a mild oxidizing agent for the conversion of thiocarbonyl groups to their oxo analogues . This type of chemical reactivity could be relevant for the modification or functionalization of the compound "1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione".
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, can be inferred from their molecular structures and intermolecular interactions. The presence of methoxy and thiophene groups in the compound suggests potential solubility in organic solvents and stability under certain conditions. The crystallographic data of similar compounds provide insights into the density and molecular packing, which are important for understanding the physical properties .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
- Research conducted by Rivera, Ríos-Motta, and Bolte (2022) focused on the crystal structure of a compound similar to 1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione, emphasizing the molecular interactions within the structure. Their work highlights the significance of C—H⋯O and O—H⋯π interactions in determining crystal packing and stability (Rivera, Ríos-Motta, & Bolte, 2022).
Synthetic Methodology and Compound Stability
- Studies on similar compounds have provided insights into synthetic methodologies and the stability of these compounds. Devarajegowda, Roopashree, Mohammed, Mahalakshmi, and Sankolli (2011) investigated the non-coplanar arrangement of rings in a related compound, which is crucial for understanding the stability and reactivity of such molecules (Devarajegowda et al., 2011).
Electronic Properties and Conductivity
- Takahashi, Nihira, Yoshifuji, and Tomitani (1993) explored the electrochemical properties of conjugation-extended tetrathiafulvalene analogues, which are structurally similar to 1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione. Their research is significant for understanding the electron donating ability and the stability of radical cations in these compounds (Takahashi, Nihira, Yoshifuji, & Tomitani, 1993).
Applications in Material Science
- Research into the structural analysis and intermolecular interactions of similar compounds, as conducted by Gomes, Low, Correira, Noguiera, Pinheiro, de Souza, Wardell, and Wardell (2018), contributes to our understanding of their potential applications in materials science, particularly in the development of novel materials with specific desired properties (Gomes et al., 2018).
Medicinal Chemistry Applications
- Studies by Sikora (2000) on compounds like 1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione have potential applications in medicinal chemistry, particularly in the treatment of inflammation and pain, though this research is only tangentially related to the specific compound (Sikora, 2000).
Eigenschaften
IUPAC Name |
1,3-bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S/c1-29-17-8-3-6-15(12-17)24-21(26)20(14-19-10-5-11-31-19)22(27)25(23(24)28)16-7-4-9-18(13-16)30-2/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTVNNJUDPMRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)N(C2=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-bromophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3011702.png)
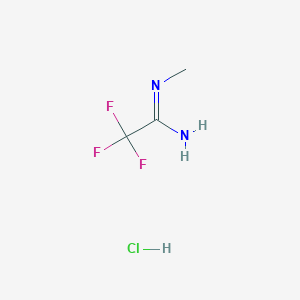

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3011706.png)
![2-methyl-4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B3011708.png)
![Methyl 2-amino-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3011710.png)
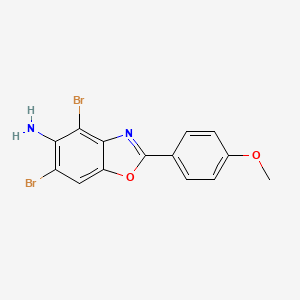
![[(4-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B3011716.png)
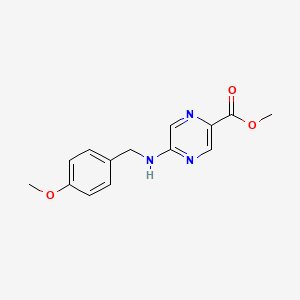


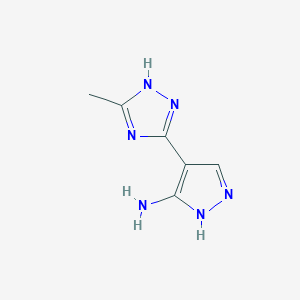
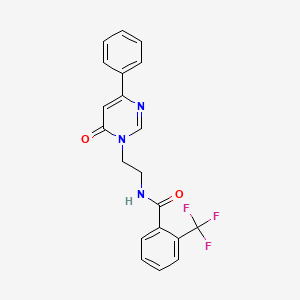
![5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide](/img/structure/B3011724.png)